Cas no 114306-26-2 (5-Chloro-quinolin-4-ylamine hydrochloride)
5-Chloro-quinolin-4-ylamine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 5-Chloro-quinolin-4-ylamine hydrochloride
- 5-chloroquinolin-4-amine,hydrochloride
- AKOS024260975
- 5-Chloroquinolin-4-amine hydrochloride
- SB30833
- AS-41397
- 5-Chloroquinolin-4-amine HCl
- 114306-26-2
- CS-0340864
- DTXSID30696192
- MFCD12913826
- 5-Chloroquinolin-4-amine--hydrogen chloride (1/1)
- 5-chloroquinolin-4-amine;hydrochloride
- 4-Quinolinamine, 5-chloro-, hydrochloride (1:1)
- 5-Chloroquinolin-4-aminehydrochloride
- DB-060604
-
- MDL: MFCD12913826
- Inchi: 1S/C9H7ClN2.ClH/c10-6-2-1-3-8-9(6)7(11)4-5-12-8;/h1-5H,(H2,11,12);1H
- InChI Key: WZPYRPFRHYQDDN-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC2C1=C(C=CN=2)N.Cl
Computed Properties
- Exact Mass: 214.0064537g/mol
- Monoisotopic Mass: 214.0064537g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 163
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38.9Ų
5-Chloro-quinolin-4-ylamine hydrochloride Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-Chloro-quinolin-4-ylamine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189007246-5g |
5-Chloroquinolin-4-amine hydrochloride |
114306-26-2 | 95% | 5g |
$2190.90 | 2023-09-04 | |
| Alichem | A189007246-10g |
5-Chloroquinolin-4-amine hydrochloride |
114306-26-2 | 95% | 10g |
$2974.80 | 2023-09-04 | |
| Alichem | A189007246-25g |
5-Chloroquinolin-4-amine hydrochloride |
114306-26-2 | 95% | 25g |
$4971.40 | 2023-09-04 | |
| TRC | C433133-10mg |
5-Chloro-quinolin-4-ylamine Hydrochloride |
114306-26-2 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C433133-50mg |
5-Chloro-quinolin-4-ylamine Hydrochloride |
114306-26-2 | 50mg |
$ 115.00 | 2022-06-06 | ||
| TRC | C433133-100mg |
5-Chloro-quinolin-4-ylamine Hydrochloride |
114306-26-2 | 100mg |
$ 185.00 | 2022-06-06 | ||
| Chemenu | CM142842-1g |
5-Chloro-quinolin-4-ylamine hydrochloride |
114306-26-2 | 95% | 1g |
$511 | 2021-08-05 | |
| Chemenu | CM142842-5g |
5-Chloro-quinolin-4-ylamine hydrochloride |
114306-26-2 | 95% | 5g |
$1328 | 2021-08-05 | |
| Chemenu | CM142842-10g |
5-Chloro-quinolin-4-ylamine hydrochloride |
114306-26-2 | 95% | 10g |
$1772 | 2021-08-05 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 80R0072S-1g |
5-Chloro-quinolin-4-ylamine hydrochloride |
114306-26-2 | 98% | 1g |
5071.29CNY | 2021-05-08 |
5-Chloro-quinolin-4-ylamine hydrochloride Suppliers
5-Chloro-quinolin-4-ylamine hydrochloride Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on 5-Chloro-quinolin-4-ylamine hydrochloride
5-Chloro-quinolin-4-ylamine Hydrochloride: A Comprehensive Overview
5-Chloro-quinolin-4-ylamine hydrochloride, also known by its CAS registry number CAS No. 114306-26-2, is a significant compound in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug discovery and development. The molecule consists of a quinoline ring system with a chlorine substituent at the 5-position and an amino group at the 4-position, which contributes to its distinct chemical behavior and biological activity.
The synthesis of 5-chloroquinolin-4-ylamine hydrochloride involves a series of well-defined chemical reactions, including nucleophilic substitution, condensation, and acid-base neutralization. Researchers have explored various synthetic pathways to optimize the yield and purity of this compound, ensuring its suitability for both academic and industrial applications. Recent advancements in catalytic methods have further enhanced the efficiency of its production, making it more accessible for large-scale studies.
One of the most intriguing aspects of 5-chloroquinolin-4-ylamine hydrochloride is its pharmacological profile. Studies have demonstrated that this compound exhibits potent anti-inflammatory and antioxidant properties, making it a promising candidate for the development of therapeutic agents targeting chronic inflammatory diseases. Moreover, its ability to modulate key signaling pathways involved in cellular proliferation and apoptosis has positioned it as a potential anticancer agent.
In recent years, there has been a growing interest in exploring the bioavailability and metabolism of 5-chloroquinolin-4-ylamine hydrochloride. Preclinical studies have revealed that this compound demonstrates favorable pharmacokinetic properties, including good absorption and moderate clearance rates. These findings suggest that it could be developed into an orally bioavailable drug with minimal systemic toxicity.
The structural versatility of CAS No. 114306-26-2 also lends itself to various chemical modifications, enabling researchers to explore its analogs for enhanced efficacy and reduced side effects. For instance, substituting the chlorine atom with other halogens or functional groups has shown potential in improving the compound's solubility and stability under physiological conditions.
In conclusion, 5-chloroquinolin-4-ylamine hydrochloride, with its unique chemical structure and promising biological activities, represents a valuable asset in contemporary drug discovery research. As ongoing studies continue to uncover its full potential, this compound is poised to play a pivotal role in advancing therapeutic interventions for a wide range of diseases.
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